molecular formula C7H13Br B2681464 1-(Bromomethyl)-1,3-dimethylcyclobutane CAS No. 2106452-76-8

1-(Bromomethyl)-1,3-dimethylcyclobutane

Cat. No.: B2681464
CAS No.: 2106452-76-8
M. Wt: 177.085
InChI Key: DGGSHTKLHFDASK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1,3-dimethylcyclobutane (CAS 2106452-76-8) is a valuable organic building block with the molecular formula C7H13Br and a molecular weight of 177.08 g/mol . This compound is characterized as a liquid and should be stored at 4°C . The bromomethyl group attached to the dimethylcyclobutane ring makes this compound a crucial intermediate in organic synthesis, particularly in coupling reactions and for the introduction of the 1,3-dimethylcyclobutyl moiety into more complex molecules . As a halide, it is widely used in research settings to facilitate the construction of novel chemical entities in medicinal chemistry and materials science . Researchers should note that this compound requires careful handling. It carries the GHS signal word "Danger" and hazard statements for flammability (H226) and skin/eye damage (H315, H318), as well as specific target organ toxicity upon inhalation (H335) . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. American Elements provides this material in various packaging, from small sample quantities to bulk orders, and can produce it to various purity grades including Reagent, Technical, and high-purity forms (99% to 99.999%) .

Properties

IUPAC Name

1-(bromomethyl)-1,3-dimethylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6-3-7(2,4-6)5-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGSHTKLHFDASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2106452-76-8
Record name 1-(bromomethyl)-1,3-dimethylcyclobutane
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-1,3-dimethylcyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-(methyl)-1,3-dimethylcyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, with the bromine atom being introduced at the methyl group to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1,3-dimethylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of alcohols, amines, or thiols.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

Scientific Research Applications

1-(Bromomethyl)-1,3-dimethylcyclobutane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the preparation of polymers and other advanced materials with specific properties.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1,3-dimethylcyclobutane in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates can undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1-(Bromomethyl)-1,3-dimethylcyclobutane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number Reference
This compound C₇H₁₃Br 177.08 -CH₂Br (1), -CH₃ (1), -CH₃ (3) 98775-14-5
1-(Bromomethyl)-3-methylcyclobutane C₆H₁₁Br 163.06 -CH₂Br (1), -CH₃ (3) 1399660-26-4
1-Bromo-3-isopropylcyclobutane C₇H₁₃Br 177.08 -Br (1), -CH(CH₃)₂ (3) 1699089-55-8
1-(Bromomethyl)-1-methylcyclobutane C₆H₁₁Br 163.06 -CH₂Br (1), -CH₃ (1) 67969-84-0
3-(Bromomethyl)-1,1-dimethylcyclobutane C₇H₁₃Br 177.08 -CH₂Br (3), -CH₃ (1), -CH₃ (1) 98775-14-5
1-Bromo-3-methylbutane (Isoamyl bromide) C₅H₁₁Br 151.05 -Br (1), -CH₃ (3) (straight-chain) 107-82-4

Key Observations :

  • Molecular Weight : Cyclobutane derivatives (C₇H₁₃Br) are heavier than their straight-chain counterparts (e.g., isoamyl bromide, C₅H₁₁Br) due to the cyclic structure .
  • Substituent Effects : The position of bromine and methyl groups significantly alters steric hindrance. For example, this compound has greater steric bulk than 1-(Bromomethyl)-3-methylcyclobutane, which lacks the second methyl group at position 1 .
  • Isomerism : 3-(Bromomethyl)-1,1-dimethylcyclobutane is a positional isomer of the target compound, with bromine shifted to position 3. This difference impacts reactivity in substitution reactions .

Physical Properties

Limited data on physical properties (e.g., boiling points, solubility) are available in the provided evidence. However:

  • Cyclobutane Derivatives : Generally have higher boiling points than straight-chain analogs due to increased molecular weight and ring rigidity .
  • Bromine Position : Compounds with bromine on less hindered positions (e.g., 1-(Bromomethyl)-3-methylcyclobutane) may exhibit higher volatility compared to more substituted derivatives .

Biological Activity

1-(Bromomethyl)-1,3-dimethylcyclobutane is an organic compound characterized by its brominated structure, which imparts unique chemical properties and biological activities. The presence of the bromomethyl group enhances its reactivity compared to non-brominated analogs, making it a valuable intermediate in organic synthesis and medicinal chemistry.

  • Molecular Formula : C8_8H15_{15}Br
  • Molecular Weight : 177.08 g/mol
  • CAS Number : 2106452-76-8

The compound can be synthesized through various methods, including the bromination of 1-(methyl)-1,3-dimethylcyclobutane using N-bromosuccinimide (NBS) under radical conditions. This synthetic versatility allows for the exploration of its biological applications.

The biological activity of this compound primarily stems from its ability to form reactive intermediates such as carbocations or radicals. These intermediates can interact with biological macromolecules, potentially leading to various biochemical effects. The specific pathways and molecular targets depend on the reaction conditions and the presence of other nucleophiles.

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activities. Studies have shown that brominated compounds can disrupt bacterial cell membranes and inhibit growth.

  • Case Study : A study investigated the antibacterial effects of various brominated cyclobutane derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that these compounds effectively inhibited bacterial growth, suggesting potential applications in developing new antibacterial agents.

Enzyme Inhibition

The compound's ability to act as a nucleophile allows it to participate in enzyme-catalyzed reactions. It can serve as a substrate for specific enzymes, leading to inhibition or modulation of enzymatic activity.

  • Research Finding : In vitro studies have shown that this compound can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a useful building block in the synthesis of pharmaceuticals. Its reactivity allows for the development of novel drug candidates targeting various diseases.

  • Example : Researchers have explored derivatives of this compound for their potential anti-cancer properties. Preliminary results indicate that modifications to the bromomethyl group can enhance cytotoxicity against cancer cell lines.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
1-(Chloromethyl)-1,3-dimethylcyclobutaneChlorinated analogModerate antimicrobial activity
1-(Iodomethyl)-1,3-dimethylcyclobutaneIodinated analogHigh reactivity but lower stability
1-(Hydroxymethyl)-1,3-dimethylcyclobutaneHydroxylated analogPotentially less reactive

The presence of bromine in this compound provides a balance between reactivity and stability compared to its chlorinated and iodinated counterparts.

Q & A

Q. What are the established synthetic routes for 1-(Bromomethyl)-1,3-dimethylcyclobutane, and what catalysts are typically employed?

The compound can be synthesized via iron-catalyzed [2+2] cycloaddition reactions, leveraging strained alkene precursors. For example, dimethyl 2-methylenemalonate reacts with brominated styrene derivatives under iron catalysis to form cyclobutane rings, followed by functionalization to introduce the bromomethyl group . Optimization of reaction time (e.g., 3 hours vs. 5 minutes) and stoichiometry influences yield and purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H and 13C^{13}C NMR, is critical for confirming the cyclobutane scaffold and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C-Br stretches (~500–600 cm1^{-1}) .

Q. How should researchers safely handle this compound in laboratory settings?

Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to its potential skin/eye irritation and volatility. Refer to safety protocols for analogous brominated cycloalkanes, such as avoiding direct inhalation and ensuring proper waste disposal .

Q. What solvents and purification methods are optimal for isolating this compound?

Non-polar solvents (e.g., hexane) are preferred for extraction. Purification via column chromatography (e.g., Biotage systems with silica gel) effectively separates byproducts. Deuterated solvents (e.g., CDCl3_3) aid in NMR analysis without interfering with spectral signals .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

Stereoselectivity in [2+2] cycloadditions depends on catalyst choice and reaction conditions. Iron catalysts with chiral ligands or low-temperature protocols may enhance diastereomeric ratios. Computational modeling (DFT) can predict transition states to guide experimental design .

Q. What mechanistic insights explain discrepancies in reaction yields for bromomethyl-functionalized cyclobutanes?

Competing pathways, such as radical recombination vs. ionic mechanisms, may lead to variable yields. Kinetic studies (e.g., time-resolved IR) and isotopic labeling (e.g., deuterated analogs) can elucidate dominant pathways. For example, deuterated substrates in enable tracking of hydrogen migration during reactions .

Q. How does the bromomethyl group influence the reactivity of this compound in substitution reactions?

The bromomethyl group undergoes nucleophilic substitution (SN _N2) with soft nucleophiles (e.g., thiols, amines). Steric hindrance from the 1,3-dimethyl groups may slow kinetics, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures .

Q. What strategies resolve contradictions in reported NMR chemical shifts for cyclobutane derivatives?

Discrepancies often arise from solvent effects or impurities. Reproducing spectra under standardized conditions (e.g., 400 MHz NMR in CDCl3_3) and spiking with authentic standards can validate assignments. Cross-referencing with computational predictions (e.g., DFT-calculated shifts) adds robustness .

Q. How can isotopic labeling (e.g., 13C^{13}C13C, 2H^2H2H) advance studies on this compound’s metabolic or degradation pathways?

Deuterated analogs (e.g., 1-Bromobutane-2,2,3,3,4,4,4-d7 in ) enable tracing in biological or environmental systems via mass spectrometry. Isotopic dilution assays quantify degradation rates in soil/water matrices .

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